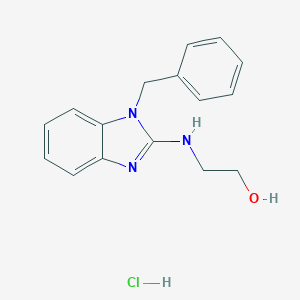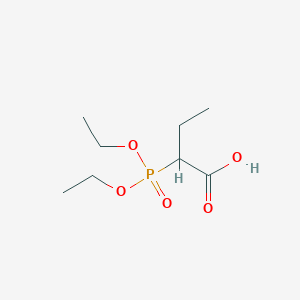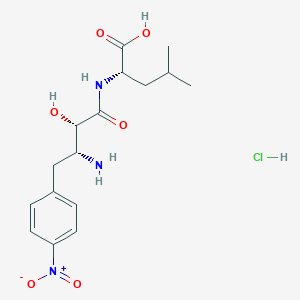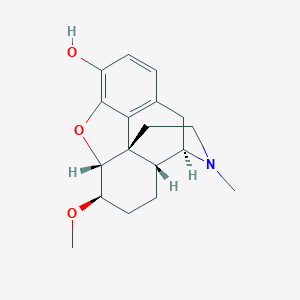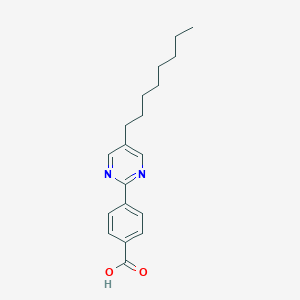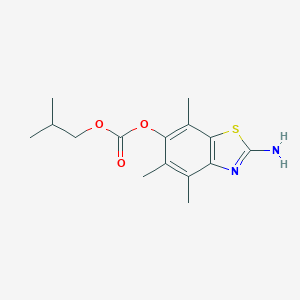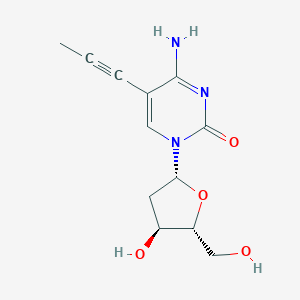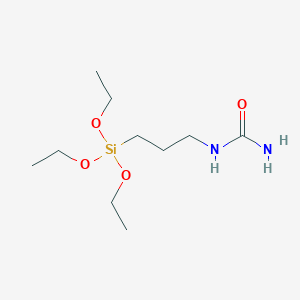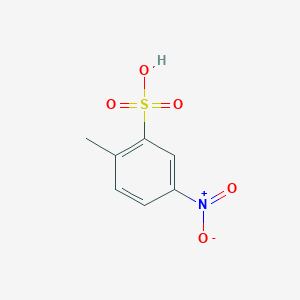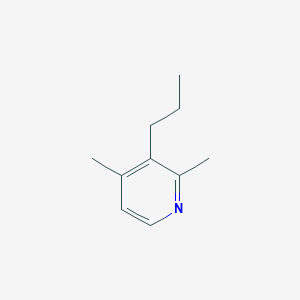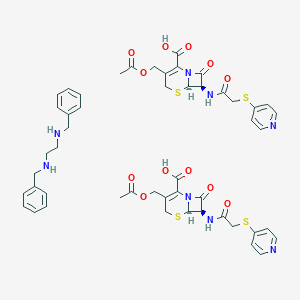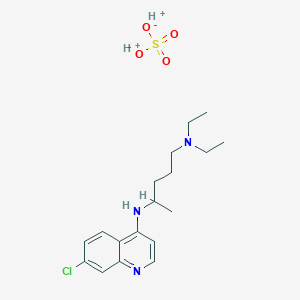
氯喹硫酸盐
描述
氯喹硫酸盐是一种主要用于预防和治疗疟疾的药物,在疟疾对它仍然敏感的地区尤其有效。 它也偶尔用于治疗肠外阿米巴病、类风湿性关节炎和狼疮 。 氯喹硫酸盐属于4-氨基喹啉类药物,它能够对抗疟疾寄生虫在红血细胞内生命周期中的无性阶段 .
科学研究应用
Chloroquine sulphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including autophagy and lysosomal activity.
Medicine: Extensively researched for its antimalarial properties and potential use in treating autoimmune diseases, viral infections, and cancer
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
作用机制
氯喹硫酸盐通过干扰溶酶体活性以及自噬发挥作用。它能够被动地穿过细胞膜,并在溶酶体等酸性细胞器中被质子化,从而提高周围环境的pH值。 这会破坏溶酶体的功能并抑制某些病原体的复制 。 分子靶标包括疟疾寄生虫的消化空泡以及参与自噬和免疫反应调节的各种细胞途径 .
类似化合物:
羟氯喹: 结构类似,多了一个羟基,用于治疗类似的疾病。
甲氟喹: 另一种用于抗疟疾的喹啉衍生物。
奎宁: 一种具有抗疟疾特性的天然化合物
生化分析
Biochemical Properties
Chloroquine sulfate interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6 and CYP3As isoforms, generating pharmacologically active byproducts: monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . Chloroquine sulfate can inhibit the binding of viral spike glycoprotein with ACE2 receptor on target cells to inhibit their entry . It has also shown potent inhibition of sugar modifying enzymes or glycosyltransferases involved in sialic acid biosynthesis of ACE2 receptor .
Cellular Effects
Chloroquine sulfate has significant effects on various types of cells and cellular processes. It has been found to disturb genes related to mitochondrial fission, biogenesis, and mitophagy, leading to mitochondrial DNA damage . Chloroquine sulfate can inhibit glucose 6-phosphate dehydrogenase activity in vitro . It also influences the functionality of hemoglobin and the anion exchanger 1 (AE1), affecting the properties of hemoglobin oxygen affinity .
Molecular Mechanism
The exact mechanism of action of Chloroquine sulfate is not completely understood but involves inhibition of DNA and RNA polymerase . It is also a direct myocardial depressant that impairs cardiac conduction through membrane stabilization . Chloroquine sulfate inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This accumulation of toxic heme blocks the survival of Plasmodium parasites .
Temporal Effects in Laboratory Settings
Chloroquine sulfate shows cytotoxicity in a time-dependent manner, indicating the necessity of short period administration clinically . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify Chloroquine sulfate in pharmaceutical products and biological samples .
Dosage Effects in Animal Models
The effects of Chloroquine sulfate vary with different dosages in animal models. For instance, Chloroquine sulfate could not reduce the viral load in mice infected with SARS-CoV, but it had a certain inhibitory effect on the inflammatory response caused by viral infection . The cytotoxicity of Chloroquine sulfate was more sensitive to hypoxia compared with that of hydroxychloroquine, particularly in liver-originated cells .
Metabolic Pathways
Chloroquine sulfate is involved in various metabolic pathways. It is primarily metabolized by CYP2D6 and CYP3As isoforms, generating pharmacologically active byproducts . Chloroquine sulfate can inhibit glucose 6-phosphate dehydrogenase activity in vitro .
Transport and Distribution
Chloroquine sulfate is transported and distributed within cells and tissues. It is a weak base that is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Subcellular Localization
Chloroquine sulfate is known to accumulate in acidic compartments such as lysosomes and inflamed tissues . This accumulation is crucial for its antimalarial activity as it prevents the conversion of heme to hemazoin, thus blocking the survival of Plasmodium parasites .
准备方法
合成路线和反应条件: 氯喹硫酸盐可以通过多步合成过程从4,7-二氯喹啉合成。主要步骤包括:4,7-二氯喹啉与二乙胺反应生成N-二乙基-4,7-二氯喹啉,然后与4-氨基-1-甲基丁胺反应生成氯喹碱。 最后,用硫酸将碱转化为氯喹硫酸盐 .
工业生产方法: 氯喹硫酸盐的工业生产涉及类似的合成路线,但规模更大。该过程包括使用大型反应器和控制条件,以确保高产率和纯度。 最终产品通常被结晶和提纯,以满足药物标准 .
化学反应分析
反应类型: 氯喹硫酸盐会发生多种化学反应,包括:
氧化: 氯喹可以被氧化形成喹啉衍生物。
还原: 还原反应可以改变喹啉环的结构。
取代: 取代反应可以在氯原子或氨基上发生.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化锂铝之类的还原剂。
取代: 取代反应通常涉及胺类或硫醇类亲核试剂.
主要产物:
氧化: 喹啉衍生物。
还原: 改性喹啉结构。
取代: 各种取代氯喹衍生物.
4. 科研应用
氯喹硫酸盐具有广泛的科研应用:
化学: 用作有机合成中的试剂以及分析化学中的标准品。
生物学: 研究它对细胞过程的影响,包括自噬和溶酶体活性。
医学: 广泛研究它作为抗疟疾药物的特性,以及它在治疗自身免疫性疾病、病毒感染和癌症方面的潜在用途
工业: 用于生产药物以及作为质量控制中的参考标准.
相似化合物的比较
Hydroxychloroquine: Similar structure with an additional hydroxyl group, used for similar medical conditions.
Mefloquine: Another quinoline derivative used as an antimalarial.
Uniqueness: Its ability to interfere with lysosomal activity and autophagy sets it apart from other antimalarial drugs .
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWHUOVKVKBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-73-0 | |
| Record name | Chloroquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE48649K6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chloroquine sulfate exert its antimalarial effect?
A1: Chloroquine sulfate inhibits the parasitic enzyme heme polymerase, hindering the conversion of toxic heme into non-toxic hemozoin within the parasite. This leads to a buildup of toxic heme, disrupting parasite function. [] Chloroquine may also interfere with nucleic acid biosynthesis. []
Q2: What is the molecular formula and weight of chloroquine sulfate?
A2: While the provided research papers do not explicitly state the molecular formula and weight of chloroquine sulfate, they mention the use of chloroquine base and various salt forms like chloroquine phosphate in experimental procedures. [, ]
Q3: Are there spectroscopic techniques used to characterize chloroquine sulfate?
A3: Yes, researchers employ spectroscopic techniques like UV spectroscopy, FTIR, and LCMS to characterize chloroquine sulfate and its derivatives. [] FTIR analysis has been specifically used to confirm the formation of pure beta-hematin in studies investigating the beta-hematin inhibitory activity of chloroquine. []
Q4: Does the formulation of chloroquine sulfate impact its stability?
A4: Yes, research suggests that the stability of hydroxychloroquine sulfate, a closely related compound, can be improved by incorporating buffering agents that maintain a pH range of 4 to 6.5. []
Q5: What can you tell me about the pharmacokinetics of chloroquine?
A5: Research indicates that chloroquine is well-absorbed orally. Studies comparing chloroquine levels in saliva and plasma found a consistent saliva:total plasma concentration ratio throughout the absorption, distribution, and elimination phases, suggesting saliva sampling could be a useful non-invasive method for pharmacokinetic studies. [] Chloroquine is metabolized in the liver, with its main metabolite being monodesethylchloroquine. []
Q6: Does ranitidine affect chloroquine disposition?
A6: Research shows that ranitidine, unlike cimetidine, does not significantly alter chloroquine's oral clearance rate, elimination rate constant, or apparent volume of distribution. This suggests no significant pharmacokinetic interaction between the two drugs. []
Q7: Is there a risk of developing resistance to chloroquine?
A7: Yes, the emergence of chloroquine-resistant Plasmodium falciparum is a significant concern. This resistance has been reported in various geographical regions, emphasizing the need for alternative antimalarial treatments. [, , ]
Q8: What are some of the known toxicities associated with chloroquine sulfate?
A8: Chloroquine use has been linked to various adverse effects, including skin pigmentation changes, myopathy, and cardiac toxicity, particularly with long-term use. [, , , ]
Q9: What analytical methods are used to quantify chloroquine sulfate?
A9: Researchers utilize various analytical methods, including high-performance liquid chromatography (HPLC), UV spectrophotometry, and thin-layer chromatography, for quantifying chloroquine sulfate and its metabolites in biological samples. [, , , , ]
Q10: How is the quality of chloroquine sulfate ensured during manufacturing?
A10: While specific details are not provided in the research papers, the importance of quality control and assurance during the development, manufacturing, and distribution of chloroquine sulfate is highlighted to ensure consistency, safety, and efficacy. []
Q11: Are there any known drug interactions with chloroquine sulfate?
A11: Yes, chloroquine sulfate is known to interact with cimetidine, potentially leading to impaired chloroquine elimination. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


